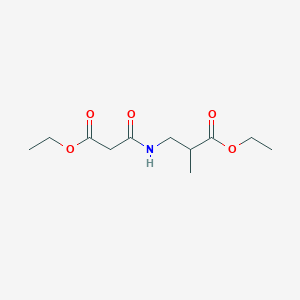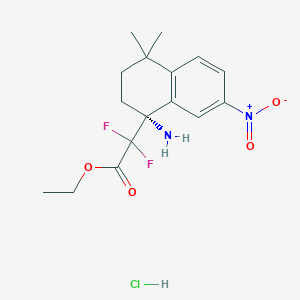
(S)-3-(4-Chlorophenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Chlorophenoxy)butanoic acid is an organic compound characterized by the presence of a chlorophenoxy group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Chlorophenoxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and (S)-3-bromobutanoic acid.
Formation of the Chlorophenoxy Intermediate: The first step involves the reaction of 4-chlorophenol with a suitable base, such as sodium hydroxide, to form the sodium salt of 4-chlorophenol. This intermediate is then reacted with (S)-3-bromobutanoic acid under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing waste and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(4-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
(S)-3-(4-Chlorophenoxy)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (S)-3-(4-Chlorophenoxy)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-Chlorophenoxy)butanoic acid: The enantiomer of (S)-3-(4-Chlorophenoxy)butanoic acid, which may have different biological activities and properties.
4-Chlorophenoxyacetic acid: A structurally similar compound with a different backbone, used in various agricultural applications.
2-(4-Chlorophenoxy)propanoic acid: Another related compound with a different carbon chain length, used in herbicide formulations.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities compared to its enantiomer or other structurally similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Propriétés
Formule moléculaire |
C10H11ClO3 |
|---|---|
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
(3S)-3-(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
Clé InChI |
RSXQVYRBRCBEOM-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(CC(=O)O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


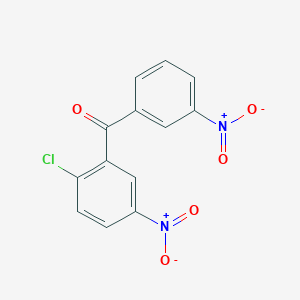

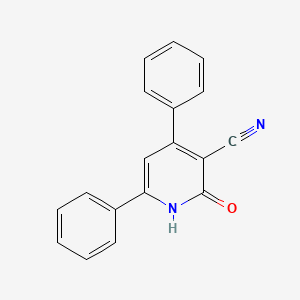

![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
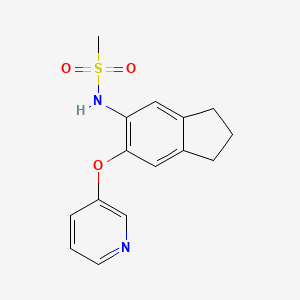
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)
